molecular formula C6H9KO7 B12695205 Potassium glucuronate CAS No. 21598-11-8

Potassium glucuronate

Cat. No.: B12695205
CAS No.: 21598-11-8
M. Wt: 232.23 g/mol
InChI Key: UVGZJJKEELPWRH-JSCKKFHOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium glucuronate is the potassium salt of glucuronic acid, a sugar acid derived from glucose. It is commonly used as a dietary supplement to provide potassium, an essential nutrient for various physiological functions. This compound is known for its role in maintaining electrolyte balance, supporting nerve function, and aiding muscle contraction.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium glucuronate can be synthesized through the neutralization of glucuronic acid with potassium hydroxide. The reaction typically involves dissolving glucuronic acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often subjected to additional purification steps, such as crystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Potassium glucuronate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form glucaric acid.

    Reduction: It can be reduced to form glucuronic acid.

    Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reactions typically occur in aqueous solutions with the presence of other cations like sodium or calcium.

Major Products Formed:

    Oxidation: Glucaric acid.

    Reduction: Glucuronic acid.

    Substitution: Various salts depending on the substituting cation.

Scientific Research Applications

Potassium glucuronate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in cellular metabolism and detoxification processes.

    Medicine: Investigated for its potential therapeutic effects in treating conditions related to potassium deficiency.

    Industry: Utilized as a food additive and acidity regulator in the food industry.

Mechanism of Action

Potassium glucuronate exerts its effects primarily through its role as a potassium source. Potassium is the most abundant cation in intracellular fluid and is essential for maintaining cell function. It plays a key role in nerve impulse conduction, muscle contraction, and maintaining normal renal function. This compound is believed to be more palatable and non-acidifying compared to other potassium salts, making it a preferred choice for dietary supplements .

Comparison with Similar Compounds

    Potassium citrate: Contains potassium and citric acid. Used as a diuretic and to manage conditions like renal tubular acidosis and kidney stones.

    Potassium chloride: Commonly used to treat hypokalemia but can be more acidic and less palatable.

    Potassium bicarbonate: Used as a dietary supplement and in baking.

Uniqueness: Potassium glucuronate is unique due to its non-acidifying nature and better palatability compared to other potassium salts. It is also used as a food additive to regulate acidity and enhance potassium content in food products .

Properties

CAS No.

21598-11-8

Molecular Formula

C6H9KO7

Molecular Weight

232.23 g/mol

IUPAC Name

potassium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

InChI

InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m0./s1

InChI Key

UVGZJJKEELPWRH-JSCKKFHOSA-M

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[K+]

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.